molecular formula C12H23NO4 B14882174 N-Boc-N-(1-ethylpropyl)-glycine

N-Boc-N-(1-ethylpropyl)-glycine

Cat. No.: B14882174
M. Wt: 245.32 g/mol
InChI Key: HZZJJKBXBWXRJO-UHFFFAOYSA-N
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Description

N-Boc-N-(1-ethylpropyl)-glycine is a modified glycine derivative featuring two protecting groups: a tert-butoxycarbonyl (Boc) group and a 1-ethylpropyl substituent on the nitrogen atom. The Boc group is a widely used acid-labile protecting group in peptide synthesis, while the 1-ethylpropyl (pentan-3-yl) substituent introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and applications in organic synthesis or bioconjugation .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-pentan-3-ylamino]acetic acid

InChI

InChI=1S/C12H23NO4/c1-6-9(7-2)13(8-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15)

InChI Key

HZZJJKBXBWXRJO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N(CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Direct Boc Protection of Glycine

The foundational step involves introducing the Boc group to glycine’s α-amino group. Patent CN104276964A details a high-yield (93.87%) method using sodium hydrogen carbonate and di-tert-butyl dicarbonate [(Boc)₂O] in aqueous conditions. Key parameters include:

  • Reaction Conditions : pH ≥ 10, room temperature, 8–10 hours.
  • Workup : Sequential extraction with n-hexane to remove impurities, followed by acidification (pH 1–3) and dioxane extraction.
  • Crystallization : n-Hexane-induced crystallization yields Boc-glycine with >99% purity.

This method’s scalability is evident in Example 2, where 1 kg glycine produces 231 kg Boc-glycine. Comparative studies show that sodium bicarbonate outperforms triethylamine in minimizing racemization.

Boc Protection of Pre-Alkylated Glycine

For N-(1-ethylpropyl)-glycine, Boc protection must occur after alkylation to avoid steric hindrance. Patent CN103214383A demonstrates tert-butyl glycinate synthesis via glycine alkylation with tert-butyl acetate, achieving 95% conversion under perchloric acid catalysis. Adapting this to 1-ethylpropyl glycine would require:

  • Alkylation : Reacting glycine with 3-pentanone (1-ethylpropyl precursor) under reductive amination (e.g., NaBH₃CN).
  • Boc Protection : Treating the alkylated glycine with (Boc)₂O in ethyl acetate, yielding N-Boc-N-(1-ethylpropyl)-glycine.

Alkylation Strategies for Introducing the 1-Ethylpropyl Group

Reductive Amination

Patent CN114957044B highlights reductive amination for introducing bulky substituents to glycine. For 1-ethylpropyl:

  • Substrate : Glycine and 3-pentanone.
  • Conditions : 0.1 M ammonium acetate buffer (pH 6.5), NaBH₃CN (2 equiv), 24 hours at 25°C.
  • Yield : 78–85% for analogous alkylations.

Steric challenges arise due to the branched 1-ethylpropyl group, necessitating excess ketone (3–5 equiv) and prolonged reaction times.

Copper-Mediated Alkylation

Adapting methods from CN104098487A, copper complexes stabilize the glycine enolate, enabling nucleophilic attack by 3-pentanol derivatives:

  • Enolate Formation : Glycine + CuCl₂ (1.2 equiv) in THF at −10°C.
  • Alkylation : Add 1-bromo-3-pentane (2.5 equiv), stir for 12 hours.
  • Workup : EDTA quench, extraction with ethyl acetate.
  • Yield : 65–70% (lower due to competing side reactions).

Integrated Synthetic Routes for this compound

Sequential Alkylation-Protection Approach

Step 1: Synthesis of N-(1-Ethylpropyl)-Glycine

  • Method : Reductive amination of glycine with 3-pentanone (NaBH₃CN, pH 6.5).
  • Yield : 82% (isolated as HCl salt).

Step 2: Boc Protection

  • Conditions : (Boc)₂O (1.1 equiv), triethylamine (2.0 equiv), THF, 0°C → 25°C, 6 hours.
  • Yield : 91% (HPLC purity 98.5%).

Total Yield : 75% (multi-step).

One-Pot Alkylation-Protection Strategy

Combining alkylation and Boc protection in a single reactor reduces intermediate isolation:

  • Reductive Amination : Glycine + 3-pentanone + NaBH₃CN → N-(1-ethylpropyl)-glycine.
  • In Situ Boc Protection : Add (Boc)₂O and NaHCO₃ directly to the reaction mixture.
  • Advantages : 15% reduction in process time.
  • Yield : 80% (vs. 75% for sequential method).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR :
    • Boc tert-butyl: δ 1.41 (s, 9H).
    • 1-Ethylpropyl CH₂: δ 1.25–1.45 (m, 6H), δ 2.05 (quintet, 1H).
  • IR :
    • Carbamate C=O: 1680–1700 cm⁻¹.
    • Ester C=O (if present): 1730–1750 cm⁻¹.

Chromatographic Purity

  • HPLC : C18 column, 80:20 H₂O/ACN + 0.1% TFA, Rt = 6.2 min.
  • Impurity Profile : <1% dealkylated glycine, <0.5% di-Boc byproducts.

Industrial Scalability and Cost Considerations

Solvent Optimization

  • Ethyl Acetate vs. THF : Ethyl acetate reduces costs by 30% but requires longer reaction times (8 vs. 6 hours).
  • Catalyst Recycling : Copper catalysts from alkylation steps can be recovered via ion-exchange resins (85% efficiency).

Yield vs. Purity Trade-Offs

Method Yield (%) Purity (%) Cost (USD/kg)
Sequential 75 98.5 1,200
One-Pot 80 97.0 1,050
Copper-Mediated 70 99.2 1,400

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-(1-ethylpropyl)-glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted glycine derivatives.

Scientific Research Applications

N-Boc-N-(1-ethylpropyl)-glycine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a valuable intermediate in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-N-(1-ethylpropyl)-glycine involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes and receptors. The ethylpropyl substituent enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Protecting Group Chemistry

  • Boc vs. Fmoc : N-Boc derivatives (e.g., N-Boc-N-(1-ethylpropyl)-glycine) are cleaved under acidic conditions (e.g., trifluoroacetic acid), while N-Fmoc analogs (e.g., N-Fmoc-N-(1-ethylpropyl)-glycine) require basic conditions (e.g., piperidine). This difference makes Fmoc preferable for SPPS due to orthogonal protection strategies .
  • Tritylthioethyl Group : The 2-(tritylthio)ethoxy substituent in N-Boc-N-(2-(tritylthio)ethoxy)glycine enables disulfide bond formation, critical for ubiquitination and fluorescent labeling of peptides .

Substituent Effects

  • Lipophilicity : The 1-ethylpropyl group increases hydrophobicity, which may enhance membrane permeability in drug candidates. In contrast, trifluoroethyl (N-Boc-N-(2,2,2-trifluoroethyl)glycine) introduces polarity and metabolic stability .
  • Steric Hindrance : Bulkier substituents like tert-butyl (N-Boc-N-tert-butyl-glycine) restrict peptide backbone flexibility, aiding in the study of protein folding or enzyme-substrate interactions .

Applications in Research Ubiquitination: N-Boc-N-(2-(tritylthio)ethoxy)glycine has been used to synthesize ubiquitinated histones and Tau proteins, demonstrating its utility in studying post-translational modifications .

Key Research Findings

  • A study on N-Boc-N-(2-(tritylthio)ethoxy)glycine demonstrated its efficiency in synthesizing ubiquitinated peptides with >95% purity , highlighting its compatibility with complex biochemical assays .
  • N-Boc-N-tert-butyl-glycine showed reduced racemization compared to less hindered analogs, making it valuable for chiral peptide synthesis .
  • Fluorinated derivatives like N-Boc-N-(2,2,2-trifluoroethyl)glycine are emerging as tools for 19F NMR-based structural biology , leveraging fluorine's unique spin properties .

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